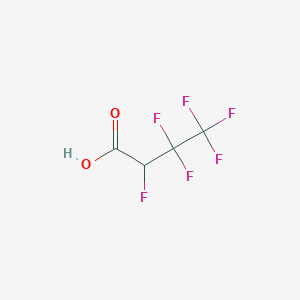
2,3,3,4,4,4-Hexafluorobutanoic acid
Descripción general
Descripción
2,3,3,4,4,4-Hexafluorobutanoic acid is a fluorinated carboxylic acid with the molecular formula C4H2F6O2. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,3,4,4,4-Hexafluorobutanoic acid can be synthesized through several methods. One common approach involves the fluorination of butanoic acid derivatives. The reaction typically requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents and maintain the necessary conditions for the reaction. The resulting product is then purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,4,4,4-Hexafluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
2,3,3,4,4,4-Hexafluorobutanoic acid is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of fluorinated compounds and polymers.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,3,4,4,4-hexafluorobutanoic acid involves its interaction with molecular targets through its carboxylic acid group and fluorine atoms. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the fluorine atoms can participate in hydrophobic interactions and influence the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4-Hexafluorobutanoic acid: Similar in structure but with different fluorine atom positions.
4-Chloro-2,2,3,3,4,4-hexafluorobutanoic acid: Contains a chlorine atom in addition to the fluorine atoms.
2,2,3,4,4,4-Hexafluorobutanoic acid: Another isomer with a different arrangement of fluorine atoms.
Uniqueness
2,3,3,4,4,4-Hexafluorobutanoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. This arrangement affects its reactivity, stability, and interactions with other molecules, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
2,3,3,4,4,4-hexafluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O2/c5-1(2(11)12)3(6,7)4(8,9)10/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCXVTUVGZFVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597158 | |
| Record name | 2,3,3,4,4,4-Hexafluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62765-25-7 | |
| Record name | 2,3,3,4,4,4-Hexafluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4,7-Dihydrothieno[2,3-c]pyridin-6(5H)-yl)methyl]benzoic acid](/img/structure/B1658896.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1658897.png)

![1H-Pyrazole, 1-[(ethyldimethylsilyl)methyl]-3,5-dimethyl-](/img/structure/B1658899.png)

![2-Methyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B1658904.png)

![[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B1658909.png)



![1-Naphthalenamine, N-[(4-methylphenyl)methylene]-](/img/structure/B1658914.png)
